molecular formula C16H14N4O3S B5510802 2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide

2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide

Cat. No. B5510802
M. Wt: 342.4 g/mol
InChI Key: BJJFVMUIJISVBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to "2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide," often involves multiple steps, starting from basic aromatic amines or nitro compounds. For instance, a related compound, 2-[2-(3-nitrophenyl)-1H-benzimidazole-1-yl]-acetamide, was synthesized in a study through oxidative condensation, nucleophilic substitution, and amide formation steps. These methods provide a framework for synthesizing a wide range of benzimidazole derivatives with potential antihelminthic activity (Tajane et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives is crucial for understanding their potential interactions and activities. Techniques such as NMR and X-ray crystallography are commonly used. For example, an NMR study on a novel oxadiazole derivative containing a benzimidazole moiety provided detailed insights into the structure, including the assignment of 1H and 13C NMR signals and calculation of corresponding coupling constants (Li Ying-jun, 2012).

Scientific Research Applications

Antibacterial Applications

The synthesis of N-substituted phenyl acetamide benzimidazole derivatives, including structures similar to "2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide," has been investigated for antibacterial activities. A specific derivative showed significant potency against Methicillin-Resistant Staphylococcus aureus (MRSA), suggesting a promising direction for developing new antibacterial agents. This research underscores the structural features favorable for anti-MRSA activity, particularly the presence of an m-nitro phenyl group at the N-position of the benzimidazole (Chaudhari et al., 2020).

Antiviral Activity

Another area of application is in antiviral drug development. Derivatives of 2-thiobenzimidazole, related to the compound , have been synthesized and evaluated for their antiviral activities against hepatitis C virus (HCV) and hepatitis B virus (HBV). This research highlights the critical role of substituents at the 2-position of benzimidazole for HCV inhibition, marking a significant step toward novel antiviral therapeutics (Youssif et al., 2016).

Anticancer Potential

The compound's relevance extends to cancer research, where derivatives of 2-[(5-substituted-1H-benzimidazol-2-yl)thio]-N-[4-[2-phenylthiazol-4-yl]phenyl]acetamide have been synthesized and assessed for their anticancer activity. Real-time cytotoxicity analysis confirmed the potent selective antiproliferative activity of these compounds against cancer cell lines, including A549 and Caco2, offering a promising avenue for the development of new anticancer agents (Özkay et al., 2016).

Chemical Characterization and Synthesis

Research on novel compounds containing the benzimidazole moiety, akin to "2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide," contributes to our understanding of chemical synthesis and characterization techniques. Studies involving NMR techniques have elucidated the structure and isomeric forms of such compounds, providing valuable insights into their chemical behavior and potential applications (Li Ying-jun, 2012).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-10-5-6-13-14(7-10)19-16(18-13)24-9-15(21)17-11-3-2-4-12(8-11)20(22)23/h2-8H,9H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJFVMUIJISVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide

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